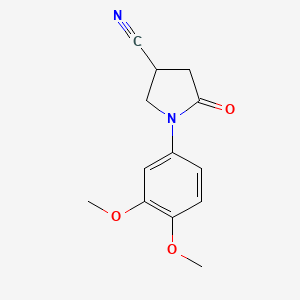
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high yields. For instance, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles is achieved by reacting a hydroxy-dioxo-phenyl-pyrrolopyridine with alcohols in the presence of p-toluenesulfonic acid . This suggests that the synthesis of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile could potentially involve similar condensation reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has been elucidated using chemical and spectroscopic data . X-ray crystallographic analysis has been used to establish the structures of related compounds, indicating that similar analytical techniques could be employed to determine the structure of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile. However, the related compounds exhibit reactivity that allows for further functionalization. For example, thieno[2,3-b]pyridine-5-carbonitriles can be transformed into chloro-iodothieno[2,3-b]pyridine-5-carbonitriles, which are intermediates in kinase inhibitor synthesis . This suggests that 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile may also undergo reactions that could make it a valuable intermediate in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile are not discussed in the provided papers. However, the properties of structurally related compounds can provide some insights. For example, the solvate structures and molecular packing of pyridine derivatives have been studied, which can influence the compound's solubility and stability . The antibacterial and antifungal activities of some carbonitrile derivatives have also been evaluated, indicating potential biological activities for similar compounds .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrolopyridine Scaffolds : A derivative of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has been used in the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which are characterized by their potential biological activity (Sroor, 2019).
Development of Novel Compounds : The compound has been used in the creation of various novel compounds with potential biological applications. For example, its reactions with alcohol in the presence of a base have been studied to understand the selectivity between addition and substitution products (Tsuzuki & Tada, 1985).
X-ray and Spectroscopic Analysis : There's significant work involving X-ray and spectroscopic analysis of derivatives of this compound to understand their structural and molecular characteristics (Asiri et al., 2011).
Structural Studies and Synthesis : The compound is used in structural studies and synthesis of pyridine derivatives. These studies include X-ray structural analysis which helps in understanding the molecular structure and potential applications of these derivatives (Dotsenko et al., 2015).
Optical and Junction Characteristics : Derivatives of this compound have been studied for their optical and junction characteristics, particularly in the context of pyridine derivatives. This includes analysis of their thermal, structural, optical, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis of Pyridine Derivatives : The compound has been used in the synthesis and spectroscopic analysis of pyridine derivatives. The optical properties of these derivatives are particularly significant in various scientific applications (Cetina et al., 2010).
Photosensitivity Studies : There's research into the photosensitivity and electrical characteristics of derivatives of this compound, which highlights its potential in optoelectronic devices (Roushdy et al., 2019).
Molecular and Crystal Structure Studies : The molecular and crystal structure of derivatives of this compound have been studied, contributing to the understanding of their chemical and physical properties (Jansone et al., 2007).
Synthesis of Pyrrolothieno Diazepines : Derivatives of this compound are used in the synthesis of diazepines, which are important in pharmaceutical research (Vega & Gil, 1991).
Chemical Transformations under Nucleophilic Conditions : The compound's reactivity with nucleophilic reagents has been studied, leading to the synthesis of various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Monitoring Photopolymerization Processes : Its derivatives have been shown to be effective sensors for monitoring photopolymerization processes, indicating its utility in materials science and engineering (Ortyl et al., 2019).
Progesterone Receptor Modulators : A derivative has been explored as a progesterone receptor modulator, indicating potential in healthcare applications (Fensome et al., 2008).
Antimicrobial and Antitumor Agents : Certain synthesized derivatives have shown significant antimicrobial and antitumor activities, indicating potential therapeutic applications (El-Shaaer, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-11-4-3-10(6-12(11)18-2)15-8-9(7-14)5-13(15)16/h3-4,6,9H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOLTIVCVOXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)






![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)




![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)